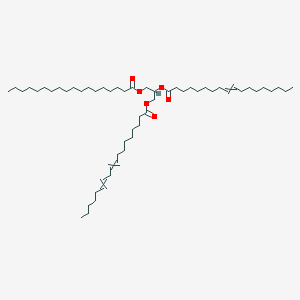

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

Descripción

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Characterization

Molecular Formula and Weight

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol possesses the molecular formula C57H104O6, reflecting its complex structure comprising 57 carbon atoms, 104 hydrogen atoms, and 6 oxygen atoms. The molecular weight of this triacylglycerol is precisely 885.4 grams per mole, calculated through computational methods using advanced chemical modeling software. This substantial molecular weight results from the combination of three long-chain fatty acids attached to the glycerol backbone, with each fatty acid contributing significantly to the overall mass of the molecule.

The compound is catalogued in the PubChem database under the Compound Identification Number 25241521, providing a standardized reference for researchers worldwide. Alternative systematic names include "Glycerol 1-linolate 2-oleate 3-stearate" and the more complex IUPAC designation "[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate". These naming conventions reflect the specific positioning and chemical nature of each fatty acid component within the molecular structure.

Stereochemistry and Spatial Configuration

The stereochemistry of this compound is defined by the stereospecific numbering system, wherein the carbon atoms of the glycerol backbone are numbered according to established biochemical conventions. In this nomenclature system, when the glycerol molecule is drawn in a Fischer projection with the secondary hydroxyl group positioned to the left of the central carbon atom, the carbons are numbered sequentially from top to bottom as positions 1, 2, and 3. The "rac" designation in the compound name indicates that this molecule exists as a racemic mixture, containing both enantiomeric forms.

The spatial configuration of this triacylglycerol adopts what researchers describe as a "tuning fork" or letter "h" configuration in its solid phase. This distinctive shape results from the specific dihedral angles that deviate from the typical 180-degree arrangement normally expected in linear molecular chains. The stereospecifically numbered position 1 and position 3 acyl chains orient themselves in one direction, while the position 2 acyl chain extends in the opposite direction, creating the characteristic three-dimensional architecture of the molecule.

The presence of three different fatty acids at the three positions renders this triacylglycerol chiral, as the molecule becomes asymmetric when different fatty acids are esterified to the outer positions of the glycerol backbone. This chirality has significant implications for the compound's physical properties, including its crystallization behavior and interactions with other molecules in complex systems.

Bond Arrangements and Functional Groups

The molecular architecture of this compound is characterized by three ester linkages connecting each fatty acid to the glycerol backbone. The formation of these ester bonds results from condensation reactions between the carboxyl groups of the fatty acids and the hydroxyl groups of glycerol, with the elimination of water molecules during the esterification process. Each ester functional group contributes two oxygen atoms to the overall molecular composition, accounting for six of the total oxygen atoms in the molecular formula.

The linoleic acid component, located at the stereospecifically numbered position 1, contains two carbon-carbon double bonds at the 9 and 12 positions, both in the Z (cis) configuration. The oleic acid moiety at position 2 features a single carbon-carbon double bond at the 9 position, also in the Z configuration. In contrast, the stearic acid residue at position 3 consists entirely of carbon-carbon single bonds, representing a fully saturated fatty acid chain. This combination of unsaturated and saturated fatty acid components creates a unique pattern of molecular flexibility and rigidity within the same molecule.

The carbon chain lengths of the constituent fatty acids are uniform, with each containing 18 carbon atoms, yet their degree of unsaturation varies significantly. This structural diversity within a single molecule contributes to the complex physicochemical properties observed in this triacylglycerol, influencing everything from its melting behavior to its susceptibility to chemical reactions.

Physical Properties

Solubility Profile in Various Solvents

The solubility characteristics of this compound reflect the predominantly nonpolar nature of triacylglycerols, despite the presence of ester functional groups. This compound demonstrates complete insolubility in water, a behavior attributed to the extensive nonpolar carbon chains that dominate the molecular structure. The hydrophobic character of the long fatty acid chains prevents favorable interactions with polar water molecules, resulting in phase separation when the compound is exposed to aqueous environments.

In contrast to its behavior in polar solvents, this triacylglycerol exhibits excellent solubility in nonpolar organic solvents such as hexane and diethyl ether. The molecular structure's compatibility with nonpolar solvent systems enables dissolution through favorable van der Waals interactions between the carbon chains of the triacylglycerol and the solvent molecules. Moderately polar solvents, including certain halogenated compounds and some ethers, can also dissolve this triacylglycerol through dipole-induced dipole interactions.

The solubility profile demonstrates a clear relationship between solvent polarity and dissolution capacity. Weakly polar solvents can accommodate the triacylglycerol through induced dipole interactions with the fatty acid chains, while strongly polar solvents like water cannot overcome the energetic barrier created by the extensive nonpolar regions of the molecule. This solubility pattern has practical implications for extraction, purification, and analytical procedures involving this compound.

Melting and Crystallization Behavior

The melting and crystallization behavior of this compound is significantly influenced by the diverse nature of its constituent fatty acids and their specific positioning on the glycerol backbone. Triacylglycerols containing different fatty acids, particularly those with varying degrees of saturation, exhibit complex thermal transitions that reflect the interplay between molecular packing efficiency and intermolecular interactions. The presence of both saturated and unsaturated fatty acids within the same molecule creates asymmetry that affects crystal formation and stability.

Research on similar mixed triacylglycerols has revealed that compounds containing both saturated and unsaturated fatty acids in the outer positions demonstrate enhanced separation capabilities during chromatographic analysis, suggesting distinct molecular packing arrangements. The crystallization process for such asymmetric triacylglycerols typically involves the formation of multiple polymorphic forms, including alpha, beta-prime, and beta crystalline structures. Each polymorphic form exhibits different melting temperatures and thermal stabilities, with transformations occurring between these forms under specific temperature and time conditions.

The melting behavior of this compound is expected to fall within the range typical of mixed triacylglycerols containing 18-carbon fatty acids, though the specific melting point would depend on the particular polymorphic form present. The thermal properties are further complicated by the potential for polymorphic memory effects, where crystals maintain characteristics of previous crystalline forms even after apparent transformation. These memory effects can influence subsequent crystallization events and thermal behavior during repeated heating and cooling cycles.

Thermodynamic Properties

The thermodynamic properties of this compound encompass various energy-related characteristics that govern its phase transitions and thermal behavior. Triacylglycerols as a class of compounds typically exhibit high enthalpies of fusion, with values reaching up to approximately 200 joules per gram, making them suitable candidates for thermal energy storage applications. The specific enthalpy of fusion for this particular compound would be influenced by the mixed nature of its fatty acid composition and the resulting molecular packing efficiency.

Heat capacity measurements for triacylglycerols reveal temperature-dependent variations that reflect structural changes and molecular motion within the material. The presence of unsaturated fatty acids, particularly the linoleic acid component with its two double bonds, introduces molecular flexibility that affects both the solid and liquid phase heat capacities. The thermal conductivity of this compound would be expected to fall within the range typical of organic lipid materials, generally lower than that of metals or inorganic compounds but sufficient for many practical applications.

Thermodynamic stability assessments indicate that mixed triacylglycerols like this compound can undergo phase transitions not only based on temperature changes but also as a function of time, particularly in the solid state. The free energy relationships governing these transitions depend on the specific molecular interactions between neighboring molecules in the crystal lattice, which are influenced by the varied fatty acid composition of each molecule.

Chemical Reactivity

Hydrolysis Susceptibility

The hydrolysis susceptibility of this compound stems from the presence of three ester linkages that connect the fatty acids to the glycerol backbone. These ester bonds are inherently susceptible to nucleophilic attack by water molecules, particularly under conditions of elevated temperature, extreme pH, or in the presence of catalytic enzymes such as lipases. The hydrolysis process can occur through various mechanisms, including acid-catalyzed, base-catalyzed, and enzymatic pathways, each proceeding through different intermediate steps and producing distinct product distributions.

Enzymatic hydrolysis represents the most biologically relevant pathway for this compound, with various lipases demonstrating selectivity for different ester positions. The stereospecific nature of many lipases means that the hydrolysis pattern can depend on the specific positioning of fatty acids on the glycerol backbone. Research has shown that lipase-mediated reactions can selectively target particular ester bonds, leading to the formation of diacylglycerols and monoacylglycerols as intermediate products before complete hydrolysis to glycerol and free fatty acids.

The rate of hydrolysis is influenced by several factors, including the accessibility of the ester bonds to the hydrolyzing agent, the electronic environment created by neighboring fatty acids, and the overall molecular conformation. The presence of unsaturated fatty acids, particularly the linoleic and oleic acid components, may affect the hydrolysis kinetics due to their influence on molecular flexibility and the ease of access to the ester linkages.

Oxidation Patterns

The oxidation susceptibility of this compound is primarily determined by the presence of unsaturated fatty acids within its structure, specifically the linoleic acid and oleic acid components. The linoleic acid moiety, containing two carbon-carbon double bonds, represents the most vulnerable site for oxidative attack due to the presence of a bis-allylic methylene group between the two double bonds. This structural feature makes the compound particularly susceptible to both thermal and photo-oxidation processes.

During oxidation reactions, the primary products formed are triacylglycerol hydroperoxides, which serve as precursors for a complex cascade of secondary oxidation products. The specific pattern of hydroperoxide formation depends on the oxidation conditions, with thermal oxidation typically producing different isomeric distributions compared to photo-oxidation. Research has demonstrated that photo-oxidation preferentially generates hydroperoxides at the 10 and 12 positions of the linoleic acid chain, while thermal oxidation tends to produce hydroperoxides at the 9 and 13 positions.

The oxidation process is further complicated by the potential for cross-reactions between different fatty acid chains within the same molecule or between adjacent molecules. The presence of the oleic acid component adds another layer of complexity, as its single double bond can also undergo oxidation, though at a slower rate than the linoleic acid portion. The stearic acid component remains largely unreactive toward oxidation due to its saturated nature, potentially serving as a stabilizing element within the molecule.

Interactions with Other Biomolecules

The interaction profile of this compound with other biomolecules encompasses a broad range of molecular recognition events and binding interactions. This compound serves as a substrate for various enzymes, most notably soybean lipoxygenase, which catalyzes the oxygenation of the linoleic acid component to produce specific hydroperoxide products. The enzyme-substrate interaction involves precise molecular recognition of the fatty acid chain structure and positioning within the active site.

Membrane interactions represent another significant category of biomolecular interactions for this triacylglycerol. The compound can incorporate into lipid membranes or interact with membrane-associated proteins, potentially influencing membrane fluidity and function. The mixed nature of the fatty acid composition, combining saturated and unsaturated chains, may affect how the molecule partitions into different membrane domains or influences the organization of surrounding lipid molecules.

The compound's interaction with lipid-binding proteins and transport molecules reflects its role in biological lipid metabolism pathways. These interactions often involve specific recognition of the fatty acid composition and the stereochemical arrangement of the ester bonds. The chirality of the molecule may also play a role in determining the specificity and strength of these biomolecular interactions, as different enantiomers can exhibit distinct binding affinities for particular proteins or enzymes.

Propiedades

IUPAC Name |

(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Esterification

The foundational method involves stepwise esterification of glycerol with linoleic, oleic, and stearic acids under acidic or basic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction at 60–80°C for 12–24 hours. However, this approach yields a racemic mixture due to non-regioselective acylation, necessitating chromatographic separation to isolate the desired sn-1/2/3 isomer.

Table 1: Typical Reaction Conditions for Chemical Esterification

| Parameter | sn-1 Position (Stearoyl) | sn-2 Position (Oleoyl) | sn-3 Position (Linoleoyl) |

|---|---|---|---|

| Catalyst | H₂SO₄ (1–2 mol%) | DMAP (5 mol%) | H₂SO₄ (1–2 mol%) |

| Temperature (°C) | 70 | 25 | 70 |

| Reaction Time (h) | 24 | 6 | 24 |

| Yield (%) | 68–72 | 85–90 | 65–70 |

Major byproducts include 1,3-diacylglycerols and isomerized TAGs, which complicate purification.

Enzymatic Synthesis for Regiocontrol

Lipase-Catalyzed Regioselective Acylation

Immobilized lipases (e.g., Rhizomucor miehei lipase) enable selective acylation at the sn-1 and sn-3 positions. A two-step protocol is employed:

-

sn-1 Position : Glycerol is reacted with stearic acid in tert-butanol at 50°C for 8 hours, achieving 89% selectivity.

-

sn-3 Position : The resulting 1-stearoyl-glycerol undergoes linoleoylation using vinyl linoleate in hexane at 40°C for 12 hours.

The sn-2 position is subsequently acylated with oleic anhydride using Candida antarctica lipase B (CAL-B) in solvent-free conditions, yielding 93% regioselectivity.

Phospholipase A₂ (PLA₂)-Assisted sn-2 Modification

PLA₂ from porcine pancreas selectively hydrolyzes the sn-2 acyl group of pre-formed TAGs, enabling re-esterification with oleic acid. This method achieves >95% regiopurity but requires stringent control of water activity (<0.1) to prevent acyl migration.

Table 2: Enzymatic vs. Chemical Synthesis Efficiency

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Regioselectivity (%) | 40–55 | 85–95 |

| Overall Yield (%) | 50–60 | 70–80 |

| Purity Post-Purification | 90–92 | 96–98 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with immobilized lipases (e.g., Novozym 435) to minimize solvent use. Key parameters:

This system achieves 82% conversion with 88% sn-2 selectivity, reducing downstream purification costs.

Solvent-Free Melt Phase Synthesis

Molten glycerol and fatty acids react at 90–100°C using Thermomyces lanuginosus lipase. Advantages include:

Purification and Quality Control

Chromatographic Techniques

Crystallization-Based Purification

Fractional crystallization at −20°C in acetone removes diacylglycerol impurities, enhancing purity to 99.5%.

Table 3: Analytical Standards for Final Product Validation

| Parameter | Specification | Method |

|---|---|---|

| Regiopurity | ≥98% sn-1/stearoyl | ¹³C NMR |

| Fatty Acid Profile | Linoleic: 32–34% | GC-FID |

| Oleic: 33–35% | ||

| Stearic: 31–33% | ||

| Peroxide Value | ≤0.5 meq/kg | AOCS Cd 8b-90 |

Challenges and Innovations

Acyl Migration Mitigation

Acyl group migration from sn-2 to sn-1/3 positions is minimized by:

Análisis De Reacciones Químicas

Types of Reactions: 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release the free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Transesterification: Catalysts like sodium methoxide or lipase enzymes are employed.

Major Products:

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Free fatty acids (linoleic acid, oleic acid, stearic acid) and glycerol.

Transesterification: New esters formed with different alcohols or fatty acids.

Aplicaciones Científicas De Investigación

Chemical and Biochemical Properties

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol exhibits several key properties:

- Molecular Formula : C57H104O6

- Molecular Weight : 885.43 g/mol

- Solubility : Soluble in chloroform

- Density : 0.90 g/mL

- Melting Point : Approximately 818.72 °C at 760 mmHg

These properties facilitate its use in various experimental settings, particularly in lipid biochemistry studies.

Chemistry

This compound serves as a substrate in lipid biochemistry research. It aids in understanding the behavior of triacylglycerols and their role in metabolic pathways. Its structure allows for the exploration of lipid interactions within biological membranes.

Biology

In biological research, this compound has been investigated for its impact on cellular metabolism and lipid signaling pathways. Studies indicate that it can modulate the levels of anti-inflammatory lipids and influence gene expression related to lipid metabolism.

Medicine

The potential medical applications of this compound are significant:

- Lipid-related Diseases : Research has shown that diets high in this compound can lead to decreased body weight, reduced liver triglycerides, and lower levels of total cholesterol and low-density lipoprotein cholesterol in animal models.

- Drug Delivery Systems : Its lipophilic nature makes it suitable for formulating drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Cosmetics : It acts as an emollient and stabilizer in cosmetic formulations.

- Food Products : Employed as a fat source in various food formulations due to its favorable nutritional profile.

- Biofuels : Its fatty acid composition allows it to be processed into biodiesel.

Case Studies

-

Lipid Metabolism Study :

A study conducted on mice demonstrated that a high dietary intake of this compound significantly reduced body weight and liver triglycerides compared to a low intake diet. This indicates its potential role in managing obesity and metabolic disorders. -

Anti-inflammatory Effects :

Research has indicated that this compound elevates levels of anti-inflammatory lipids such as lysophosphatidylcholine and phosphatidylcholine, suggesting its utility in therapeutic strategies for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed by lipases to release free fatty acids, which then participate in various metabolic pathways. These fatty acids can act as signaling molecules, influencing processes such as inflammation, energy metabolism, and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Chain Arrangement

1,3-Distearoyl-2-oleoylglycerol (CAS not specified)

- Structure : sn-1 and sn-3 positions occupied by stearic acid; sn-2 by oleic acid.

- Key Differences: The substitution of linoleic acid (sn-1) with stearic acid reduces unsaturation, increasing rigidity and melting temperature compared to the target compound. This positional isomer is less prevalent in natural oils but serves as a reference for studying chain packing efficiency .

1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS 2190-14-9)

- Structure: sn-1 stearic acid, sn-2 oleic acid, sn-3 linoleic acid.

- Key Differences: Reversal of linoleic and stearic acid positions alters enzymatic accessibility. Lipases preferentially hydrolyze sn-1 and sn-3 positions, making this isomer metabolically distinct. It is found in peanut and soybean oils and is used as a substrate for lipoxygenase assays .

Fatty Acid Chain Length and Saturation Variations

1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol (CAS 105595-41-3)

- Structure: sn-1 myristic acid (C14:0), sn-2 linoleic acid, sn-3 palmitic acid (C16:0).

- Key Differences : Shorter saturated chains (C14:0 and C16:0) reduce melting points compared to the target TAG. This compound is prevalent in palm oils and highlights how chain length diversity impacts lipid fluidity and metabolic processing .

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG, CAS not specified)

- Structure: sn-1 palmitic acid (C16:0), sn-2 linoleic acid, sn-3 acetyl group (C2:0).

- Key Differences: The acetyl group at sn-3 introduces a short-chain fatty acid, enhancing solubility and bioavailability.

Diacylglycerol (DAG) Analogs

1-Stearoyl-3-oleoyl-glycerol (1,3-SODG)

- Structure : sn-1 stearic acid, sn-3 oleic acid.

- Key Differences: As a DAG, it lacks the sn-2 linoleic acid and the third acyl chain. Its crystalline structure (melting point 42.5°C) adopts a V-shaped conformation with segregated chain packing, a behavior less pronounced in TAGs due to their third acyl chain .

1-Stearoyl-2-linoleoyl-sn-glycerol

- Structure: sn-1 stearic acid, sn-2 linoleic acid.

- Key Differences: This DAG exhibits polymorphism (α, β', sub-α phases) due to challenges in packing saturated and polyunsaturated chains. Hydration stabilizes its structure, a phenomenon also observed in TAGs but with greater complexity due to additional acyl chains .

Physical and Functional Comparisons

Melting Behavior and Polymorphism

| Compound | Melting Point/Phase Transition (°C) | Key Physical Behavior |

|---|---|---|

| 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | Not reported | Expected to exhibit intermediate melting due to mixed saturation; likely polymorphic. |

| 1,3-Distearoyl-2-oleoylglycerol | ~50–60 (estimated) | Higher melting due to two saturated chains; stable β-phase packing. |

| 1-Stearoyl-3-oleoyl-glycerol (DAG) | 42.5 | Segregated chain packing; V-shaped conformation. |

| 1-Stearoyl-2-linoleoyl-sn-glycerol | α: 11.6; β': 16.1 | Polymorphism with hexagonal (α) and orthorhombic (β') packing. |

Actividad Biológica

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) is a triacylglycerol (TAG) composed of linoleic acid, oleic acid, and stearic acid. This unique composition grants LOSG distinct biological activities, making it a subject of interest in various fields such as biochemistry, nutrition, and medicine. This article delves into the biological activity of LOSG, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

LOSG is structured with the following fatty acids esterified at specific positions on the glycerol backbone:

- Linoleic Acid (sn-1 position)

- Oleic Acid (sn-2 position)

- Stearic Acid (sn-3 position)

This arrangement influences its physical properties and biological functions, particularly in lipid metabolism and cellular signaling pathways.

The biological activity of LOSG primarily stems from its hydrolysis by lipases, which releases free fatty acids that participate in various metabolic pathways. The released fatty acids can act as signaling molecules that influence inflammation, energy metabolism, and cell proliferation. The interaction of LOSG with cellular membranes can also affect membrane fluidity and protein function.

Biochemical Pathways

LOSG is involved in several key biochemical pathways:

- Lipid Metabolism : It serves as a substrate for lipases, leading to the release of fatty acids that are crucial for energy production and storage.

- Cell Signaling : The fatty acids released from LOSG can activate various signaling pathways, including those related to inflammation and cell growth.

- Antioxidant Activity : Research indicates that LOSG may enhance the levels of anti-inflammatory lipids in the liver, contributing to its potential protective effects against oxidative stress.

Research Findings and Case Studies

Recent studies have explored the biological effects of LOSG in various contexts:

1. Lipid Metabolism and Weight Management

A study demonstrated that a diet high in LOSG resulted in decreased body weight, reduced liver triglycerides, and lower cholesterol levels in animal models compared to a low LOSG diet. This suggests that LOSG may play a role in managing lipid-related disorders.

2. Anti-inflammatory Effects

LOSG has been shown to modulate inflammatory responses by influencing cytokine production. In vitro studies indicated that LOSG could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures .

3. Cellular Proliferation

In cancer research, LOSG has been evaluated for its effects on cell proliferation. It was found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with LOSG compared to other similar compounds:

Q & A

Q. What analytical methods are recommended for structural characterization of 1-linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol?

To confirm the regioselective positions of linoleic (sn-1), oleic (sn-2), and stearic (sn-3) acids, researchers should combine nuclear magnetic resonance (NMR) spectroscopy with mass spectrometry (MS).

- 1H/13C NMR : Assign peaks using chemical shift ranges for ester carbonyl groups (170–175 ppm for 13C) and glycerol backbone protons (4.0–5.3 ppm for 1H). Regioselectivity is confirmed by comparing splitting patterns of sn-1,2,3 protons .

- GC-MS with selective ion monitoring : Quantify fatty acid composition after saponification and derivatization. Use reference standards for linoleic (m/z 294), oleic (m/z 296), and stearic (m/z 298) acids .

Q. How is this compound synthesized in the laboratory?

A common strategy involves regioselective protection of glycerol hydroxyl groups:

- Benzylidene acetal protection : Block sn-1 and sn-3 positions using 1,3-O-benzylidene glycerol. React the free sn-2 hydroxyl with oleoyl chloride .

- Stepwise acylation : After deprotecting sn-1 and sn-3, introduce linoleic and stearic acids via esterification with DCC/DMAP coupling .

- Purify intermediates using silica gel chromatography and validate purity via TLC (hexane:ethyl acetate, 8:2) .

Q. What is the role of this TAG in lipid metabolism studies?

This TAG serves as a model to investigate dietary fat processing due to its mixed saturated (stearic) and unsaturated (linoleic, oleic) acyl chains:

- In vitro assays : Monitor lipase specificity (e.g., pancreatic lipase preferentially hydrolyzes sn-1 and sn-3 esters) .

- In vivo models : Track absorption kinetics using radiolabeled tracers (e.g., 14C-stearic acid) in rodent chow. Compare plasma TAG profiles via LC-MS .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during chemical synthesis?

Contradictions in sn-2 vs. sn-3 acylation often arise due to steric hindrance or solvent polarity:

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways for acyl migration. Optimize solvent systems (e.g., toluene for low polarity) to stabilize intermediates .

- Isotopic labeling : Synthesize deuterated analogs (e.g., rac-1-oleoyl-2-linoleoylglycerol-d5) to track acyl migration via MS/MS fragmentation patterns .

Q. How should conflicting data on lipid behavior in metabolic studies be addressed?

Discrepancies in absorption rates or lipase specificity may stem from experimental models:

- Comparative studies : Perform parallel assays in Caco-2 cells (in vitro) and murine models (in vivo). Use stable isotope tracers (13C-linoleate) to quantify differences in β-oxidation vs. storage .

- Lipidomics : Apply multivariate analysis to distinguish TAG species in tissue homogenates. For example, conflicting hepatic vs. adipose partitioning data may reflect tissue-specific lipoprotein lipase activity .

Q. What computational approaches are used to model the physical behavior of this TAG?

Molecular dynamics (MD) simulations can predict its phase behavior and interactions:

- Force fields : Use all-atom CHARMM36 or Martini coarse-grained models to simulate TAG aggregation in aqueous systems. Validate against experimental DSC data for melting transitions .

- Free energy calculations : Estimate binding affinities for lipoproteins (e.g., apoB-100) using umbrella sampling or metadynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.